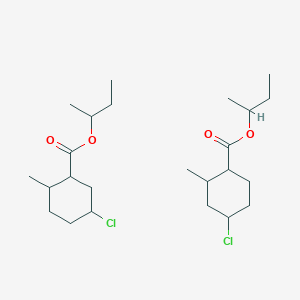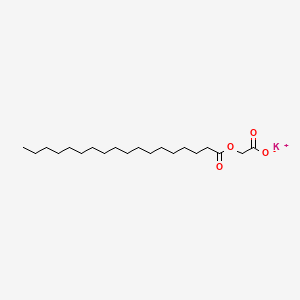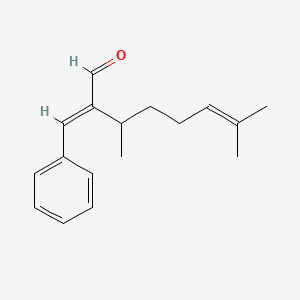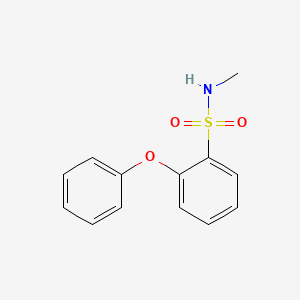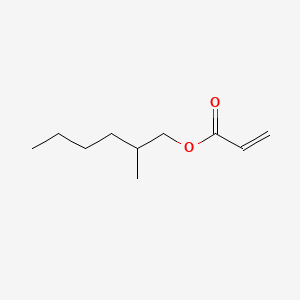
2-Methylhexyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhexyl acrylate is an organic compound belonging to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their versatility in various industrial applications. This compound is a colorless liquid with a characteristic odor and is primarily used in the production of polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylhexyl acrylate can be synthesized through the esterification of acrylic acid with 2-methylhexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves reactive distillation, where the esterification reaction and the separation of the product occur simultaneously. This method enhances the efficiency of the process and ensures a high yield of the desired ester. Hydroquinone is commonly added as a polymerization inhibitor to prevent unwanted polymerization during the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylhexyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize readily in the presence of initiators such as peroxides, heat, or light.
Addition Reactions: The double bond in the acrylate group allows for addition reactions with various nucleophiles and electrophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, often using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Addition Reactions: Typically involve reagents such as halogens, hydrogen halides, or other electrophiles.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Methylhexyl acrylate has a wide range of applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Wirkmechanismus
The primary mechanism of action of 2-Methylhexyl acrylate involves its ability to undergo polymerization. The double bond in the acrylate group is highly reactive and can form long polymer chains in the presence of initiators. This polymerization process is the basis for its use in the production of various polymeric materials. The molecular targets and pathways involved in its action are primarily related to the formation of covalent bonds between monomer units, leading to the creation of high molecular weight polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylhexyl acrylate
- Butyl acrylate
- Methyl acrylate
- Ethyl acrylate
Comparison
2-Methylhexyl acrylate is similar to other acrylates in its ability to undergo polymerization and form high molecular weight polymers. it is unique in its specific alkyl group, which imparts distinct properties such as flexibility, hydrophobicity, and lower glass transition temperature. These properties make it particularly suitable for applications requiring flexible and durable polymeric materials .
Eigenschaften
CAS-Nummer |
45019-22-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-6-7-9(3)8-12-10(11)5-2/h5,9H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
LWZNQGJGMBRAII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


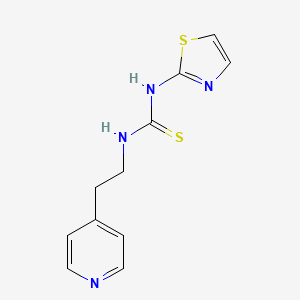



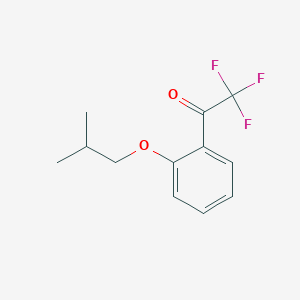
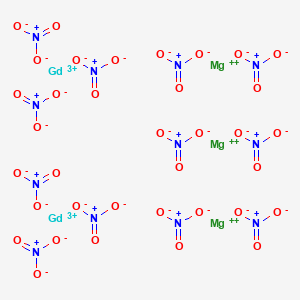
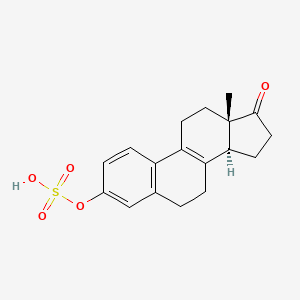
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

